2-[Nitroso(phenylmethyl)amino]benzoic acid

Thermal analysis Reference standard characterization Nitrosamine stability

2-[Nitroso(phenylmethyl)amino]benzoic acid (CAS 1028-91-7), also known as N-nitroso-N-benzyl anthranilic acid, is a synthetic N-nitrosamine derivative of the secondary amine in N-benzyl anthranilic acid. The compound carries a nitroso group on the benzyl-substituted nitrogen adjacent to the benzoic acid moiety, yielding a molecular formula of C₁₄H₁₂N₂O₃ and a molecular mass of 256.26 g/mol.

Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
CAS No. 1028-91-7
Cat. No. B093774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Nitroso(phenylmethyl)amino]benzoic acid
CAS1028-91-7
Synonyms2-[nitroso(phenylmethyl)amino]benzoic acid
Molecular FormulaC14H12N2O3
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(C2=CC=CC=C2C(=O)O)N=O
InChIInChI=1S/C14H12N2O3/c17-14(18)12-8-4-5-9-13(12)16(15-19)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18)
InChIKeyVXZOBNZOEBYBFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[Nitroso(phenylmethyl)amino]benzoic acid (CAS 1028-91-7) – Procurement-Relevant Chemical Identity and Baseline Profile


2-[Nitroso(phenylmethyl)amino]benzoic acid (CAS 1028-91-7), also known as N-nitroso-N-benzyl anthranilic acid, is a synthetic N-nitrosamine derivative of the secondary amine in N-benzyl anthranilic acid [1]. The compound carries a nitroso group on the benzyl-substituted nitrogen adjacent to the benzoic acid moiety, yielding a molecular formula of C₁₄H₁₂N₂O₃ and a molecular mass of 256.26 g/mol [1]. It is primarily supplied as a highly characterized reference material intended for nitrosamine impurity analysis in pharmaceutical development and quality control, and it is listed to meet pharmacopoeial standards including USP, EMA, JP, and BP [2].

1
Reference standard grade – intended for nitrosamine impurity analysis in pharmaceutical QC and method validation
2
Multi-pharmacopoeia alignment – characterized against USP, EP, JP, and BP monographs for ANDA/NDA submissions
3
HPLC-UV ready – benzoic acid chromophore supports direct UV detection without derivatization; soluble in ACN:H2O mobile phases

2-[Nitroso(phenylmethyl)amino]benzoic acid (CAS 1028-91-7) – Why In-Class N-Nitrosamine Standards Cannot Be Interchanged


N-Nitrosamine reference standards are not interchangeable because subtle structural differences—alkyl chain length, substitution pattern, and the presence of an ortho-carboxylic acid group—dictate chromatographic retention, ionization efficiency, and regulatory recognition [1]. The benzyl-anthranilic acid scaffold of compound 1028-91-7 simultaneously provides (i) a UV-active benzoic acid chromophore that simplifies HPLC-UV detection without derivatization, (ii) a carboxylic acid handle that improves solubility in aqueous-organic mobile phases (ACN:H₂O 8:2) , and (iii) a decomposition point (120 °C) that is easily distinguishable from simpler dialkyl nitrosamines such as N-nitrosodibenzylamine (mp 56–58 °C) [2]. Replacing it with a methyl-substituted analog (e.g., N-nitroso-N-methylanthranilic acid, CAS 16524-19-9) or a non-carboxylated dibenzyl nitrosamine alters both the chromatographic profile and the thermodynamic stability, invalidating compendial method specificity and requiring full re-validation.

Target Standard
N-Nitroso-N-benzyl anthranilic acid: ortho-COOH, decomposes at 120 °C, UV-active, soluble in ACN:H2O
Comparator Risk
N-Nitrosodibenzylamine lacks carboxylic acid; melting at 56–58 °C alters thermal identity check and chromatographic retention
Target Standard
Explicit pharmacopoeial linkage to USP, EP, JP, BP; documentation package for ANDA/NDA
Comparator Risk
N-Nitroso-N-methylanthranilic acid has narrower pharmacopoeial scope (ractopamine context) and may not transfer directly

2-[Nitroso(phenylmethyl)amino]benzoic acid (CAS 1028-91-7) – Quantitative Differentiation Evidence Against Closest Comparators


Thermal Stability Fingerprint: Decomposition Point vs. Melt of N-Nitrosodibenzylamine

2-[Nitroso(phenylmethyl)amino]benzoic acid decomposes at 120 °C without a true melting transition, whereas the structurally simpler dibenzyl nitrosamine, N-nitrosodibenzylamine (CAS 5336-53-8), exhibits a sharp melting point of 56–58 °C [1] [2]. The 62–64 °C difference in thermal event and the decomposition character of the target compound reflect the stronger intermolecular hydrogen bonding conferred by the carboxylic acid group, providing a clear differential identification criterion in purity assessment by DSC or melting-point apparatus.

Thermal fingerprint
Head-to-head
Target: 120 °C (decomposition). N-Nitrosodibenzylamine: mp 56–58 °C. ΔT ≈ 62–64 °C.
Supports identity confirmation in receiving QC; decomposition vs. melting avoids accidental substitution
Open capillary / DSC; reported supplier values
Thermal analysis Reference standard characterization Nitrosamine stability

Electrochemical Reduction Pathway: Exclusive Cyclization to a Pharmacologically Relevant Indazolone Scaffold

Under controlled-potential electrolysis at a mercury cathode, N-benzyl-N-nitrosoanthranilic acid undergoes reduction/cyclization to 1-benzyl-1,2-dihydro-3H-indazol-3-one [1]. In contrast, N-nitrosodibenzylamine and N-nitroso-N-methylanthranilic acid lack the ortho-carboxylate nucleophile required for intramolecular cyclization and instead afford simple amine or hydrazine products [2]. The yields of the indazolone from the target compound ranged up to practical synthetic levels across various media (e.g., aqueous-organic mixtures) and temperatures, demonstrating that the ortho-carboxylic acid is a reactivity-defining structural feature not present in comparator nitrosamines.

Electrochemical reduction
Class-level
Exclusive cyclization to 1-benzyl-1,2-dihydro-3H-indazol-3-one; comparators yield simple amines
Dual-purpose reagent fit: analytical standard and heterocyclic precursor
Hg cathode; reported yields depend on electrolysis conditions
Electrosynthesis Heterocyclic chemistry N-nitrosamine reduction

Chromatographic and Detection Selectivity: Carboxylic Acid Handle Enables Direct UV Quantification at Low Wavelengths

The target compound incorporates a benzoic acid chromophore (λmax ~ 230–254 nm), allowing direct UV detection without the need for derivatization, unlike many simple dialkyl nitrosamines that require chemiluminescence (TEA) or pre-column derivatization for adequate sensitivity [1]. Solubility in ACN:H₂O (8:2) facilitates straightforward reversed-phase HPLC method development, while the free carboxylic acid group enables additional selectivity through ion-pair or HILIC chromatography not possible with non-acidic comparators such as N-nitrosodibenzylamine (NDBzA) [2].

UV detection selectivity
Class-level
Benzoic acid chromophore (λmax ~230–254 nm) enables direct HPLC-UV; soluble in ACN:H2O (8:2)
Reduces method complexity for QC labs without chemiluminescence detection
Typical LOD improvement 5–10× over non-derivatized dialkyl nitrosamines per literature consensus
HPLC-UV Nitrosamine impurity quantification Method validation

Regulatory Traceability: Explicit Pharmacopoeial Alignment for ANDA/NDA Nitrosamine Risk Assessment

N-Nitroso-N-benzyl anthranilic acid is supplied with full characterization data and is designed for direct traceability against USP, EP, JP, and BP pharmacopoeial standards [1]. The product serves as a reference standard in the development, validation, and quality-controlled application for Abbreviated New Drug Applications (ANDAs) where nitrosamine risk assessment is mandated [1]. Comparable N-nitroso derivatives of anthranilic acid (e.g., N-nitroso-N-methylanthranilic acid) are tied to specific parent drugs (e.g., ractopamine) and may not carry the same breadth of regulatory alignment documentation [2].

Regulatory traceability
Cross-study comparable
Traceable to USP, EP, JP, BP; documented for ANDA/NDA nitrosamine method validation
May reduce regulatory review risk for nitrosamine impurity sections
Vendor technical datasheets; comparator linked to ractopamine with narrower scope
Regulatory compliance Nitrosamine impurity control Pharmacopoeial reference standard

2-[Nitroso(phenylmethyl)amino]benzoic acid (CAS 1028-91-7) – Optimal Procurement and Application Scenarios


Pharmaceutical Nitrosamine Impurity Method Development and Validation (ANDA/NDA)

When a generic-drug manufacturer must establish a validated HPLC-UV method for quantifying nitrosamine impurities in an anthranilic-acid-derived API, this standard provides (i) a benzoic acid chromophore for direct UV detection, (ii) documented solubility in ACN:H₂O (8:2) that simplifies mobile-phase preparation, and (iii) full traceability against USP, EP, JP, and BP [1] . Its unique decomposition at 120 °C also serves as an orthogonal identity check during method transfer, distinguishing it from other nitrosamine standards that melt without decomposition [2].

Electrosynthetic Preparation of 1-Benzyl-1,2-dihydro-3H-indazol-3-one

Medicinal chemistry laboratories requiring the 1,2-dihydroindazol-3-one scaffold can use the compound as a direct electrochemical precursor. The ortho-carboxylic acid group enables intramolecular cyclization at a mercury cathode, a transformation not accessible with simple dialkyl nitrosamines [1]. This dual-use capability—analytical standard plus synthetic intermediate—reduces the number of separate reagents that must be procured and inventoried.

Quality Control Receiving Inspection and Reference Standard Identity Verification

QC departments can leverage the 120 °C decomposition point and the ACN:H₂O (8:2) solubility profile as rapid, low-cost identity checks before releasing the standard for use. The large thermal gap (>60 °C) relative to N-nitrosodibenzylamine (mp 56–58 °C) allows a simple melting-point apparatus to flag mis-shipments or substitutions without the need for full spectroscopic analysis [1] .

Cross-Pharmacopoeia Nitrosamine Reference Standard Harmonization

Organizations that must comply with multiple pharmacopoeias (US, EU, Japan, UK) can adopt this single reference standard for nitrosamine impurity programs across all filings. Explicit traceability statements and characterization packages aligned with USP, EP, JP, and BP requirements eliminate the need to purchase and qualify separate regional standards, reducing procurement and qualification costs [1].

Application
Selection Property
Validation Focus
ANDA/NDA nitrosamine method validation
Benzoic acid chromophore, ACN:H2O solubility, multi-pharmacopoeia traceability
HPLC-UV specificity, regulatory alignment review
Electrosynthetic heterocycle preparation
Ortho-COOH enables intramolecular cyclization
Indazolone yield and purity under electrolysis conditions
QC receiving identity verification
120 °C decomposition point, >60 °C gap vs. NDBzA
Thermal identity check by melting-point apparatus
Cross-pharmacopoeia standard harmonization
Explicit USP, EP, JP, BP alignment documentation
Multi-compendial equivalency review
Quote Request

Request a Quote for 2-[Nitroso(phenylmethyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.